Pentadecadienal
Description
Pentadecadienal (C₁₅H₂₄O) is a 15-carbon aliphatic aldehyde containing two conjugated double bonds. It is identified in marine diatoms (e.g., Chaetoceros calcitrans) as a bioactive metabolite with antioxidant properties and in insects as a pheromone component. Its structural isomers, such as (9E,11Z)-pentadecadienal and (9Z,11Z)-pentadecadienal, are critical in species-specific chemical communication among insects like hawk moths . In marine metabolomics, this compound demonstrates significant correlations with free radical scavenging activities (e.g., DPPH assay), as evidenced by variable importance in projection (VIP) scores ≥1.0 in chemometric models .
Properties
CAS No. |
60998-25-6 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
pentadeca-2,4-dienal |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h11-15H,2-10H2,1H3 |
InChI Key |
WJGSBYJVUWVJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Heck reactions, to form the conjugated double bonds .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of pentadecadienoic acid, followed by oxidation. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Pentadecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecadienoic acid.
Reduction: It can be reduced to form pentadecadienol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed
Major Products
Oxidation: Pentadecadienoic acid.
Reduction: Pentadecadienol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pentadecadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a pheromone in insect behavior studies, particularly in the study of mating and aggregation behaviors in beetles and moths
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of pheromone traps for pest control in agriculture
Mechanism of Action
Pentadecadienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a cascade of molecular events that lead to behavioral responses such as attraction or aggregation. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors in the olfactory system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with pentadecadienal:
Hexadecadienal (C₁₆H₂₈O)
- Structure : A 16-carbon aldehyde with two double bonds.
- Function : Acts as a pheromone in insects, such as Sphinconstricta hawk moths, where (11E,13Z)-hexadecadienal isomers mediate mating behaviors .
- Comparison: The longer carbon chain (C16 vs. C15) and distinct double bond positions reduce overlap in biological roles.
3-Hexadecenoic Acid (C₁₆H₃₀O₂)
- Structure : A 16-carbon carboxylic acid with one double bond at the C3 position.
- Comparison: The carboxylic acid group confers higher polarity and lower volatility compared to this compound’s aldehyde. Bioactivity divergence: 3-hexadecenoic acid targets anti-inflammatory pathways, while this compound focuses on antioxidant responses .
Arachidonic Acid (C₂₀H₃₂O₂)
- Structure : A 20-carbon polyunsaturated fatty acid with four double bonds.
- Function: Weakly correlates with both NO inhibition and DPPH scavenging in marine metabolomics .
- Comparison: Longer chain and multiple double bonds enhance membrane fluidity but reduce specificity in antioxidant roles compared to this compound. Arachidonic acid is a precursor for eicosanoids, whereas this compound’s smaller size allows direct radical quenching .
Analytical and Bioactivity Comparison
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Formula | Functional Group | Key Bioactivity | Source | VIP Score* |
|---|---|---|---|---|---|
| 9,11-Pentadecadienal | C₁₅H₂₄O | Aldehyde | Antioxidant (DPPH), pheromone | Marine diatoms, insects | 1.0–1.2 |
| 3-Hexadecenoic Acid | C₁₆H₃₀O₂ | Carboxylic Acid | Anti-inflammatory (NO inhibition) | Marine diatoms | 1.1 |
| Arachidonic Acid | C₂₀H₃₂O₂ | Carboxylic Acid | Weak antioxidant/anti-inflammatory | Marine sources | <1.0 |
| (11E,13Z)-Hexadecadienal | C₁₆H₂₈O | Aldehyde | Pheromone signaling | Insects | N/A |
*VIP scores from PLS regression models in marine metabolomics studies .
Mechanistic Insights
- This compound : The conjugated dienal system enables resonance stabilization of free radicals, explaining its antioxidant efficacy. In insects, the E/Z isomerism of double bonds ensures species-specific pheromone recognition .
- Contrast with Carboxylic Acids: Carboxylic acids (e.g., 3-hexadecenoic acid) interact with inflammatory enzymes like cyclooxygenase, while aldehydes like this compound directly neutralize reactive oxygen species .
Research Implications
- Analytical Challenges : Differentiation of E/Z isomers requires advanced techniques like UHPLC-ESI-Orbitrap MS, as employed in metabolomics studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
